Chloropentamethyldisilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

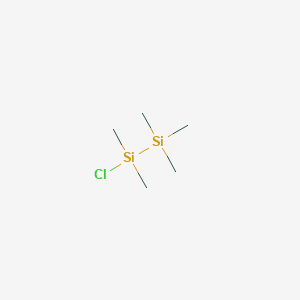

Structure

3D Structure

Properties

IUPAC Name |

chloro-dimethyl-trimethylsilylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15ClSi2/c1-7(2,3)8(4,5)6/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCAUTWJWBFMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061781 | |

| Record name | Chloropentamethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-28-7 | |

| Record name | 1-Chloro-1,1,2,2,2-pentamethyldisilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropentamethyldisilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilane, 1-chloro-1,1,2,2,2-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloropentamethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropentamethyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPENTAMETHYLDISILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVL5P5SYR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chloropentamethyldisilane synthesis and reaction mechanism

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Chloropentamethyldisilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound [(CH₃)₃SiSi(CH₃)₂Cl] is a versatile organosilicon reagent that serves as a valuable precursor for the introduction of the pentamethyldisilanyl group in organic and organometallic synthesis. Its unique structure, featuring a reactive silicon-chlorine bond adjacent to a silicon-silicon bond, imparts distinct reactivity compared to simpler chlorosilanes. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the electrophilic cleavage of hexamethyldisilane. It details the underlying reaction mechanisms, offers a field-proven experimental protocol, and discusses the compound's applications and characteristic properties.

Introduction: The Strategic Value of Functionalized Disilanes

Organosilicon compounds are fundamental tools in modern chemistry, widely employed as protecting groups, synthetic intermediates, and precursors to advanced materials.[1][2] While simple silylating agents like chlorotrimethylsilane (TMSCl) are ubiquitous, more complex reagents like this compound offer expanded synthetic possibilities. The pentamethyldisilanyl moiety can influence the steric and electronic properties of a molecule and serves as a gateway to polysilane structures.

The Si-Si bond is moderately reactive and can be cleaved by various electrophiles and nucleophiles, a property that is central to the synthesis of this compound from the readily available hexamethyldisilane precursor.[3] Understanding the controlled cleavage of this bond is key to accessing a wide range of functionalized disilanes.[4] This guide focuses on a robust and accessible synthetic method and the fundamental reactivity of the target compound.

Synthesis of this compound

The most common and direct route to this compound involves the selective electrophilic cleavage of one Si-Si bond in hexamethyldisilane. While several reagents can effect this transformation, a Friedel-Crafts-type reaction using an acyl chloride and a Lewis acid catalyst is a reliable laboratory-scale method.

Synthetic Pathway: Electrophilic Cleavage of Hexamethyldisilane

The core transformation is the reaction of hexamethyldisilane with an electrophile generated in situ from acetyl chloride and aluminum chloride (AlCl₃). The Lewis acid activates the acetyl chloride, creating a potent electrophilic species (an acylium ion or a polarized complex) that attacks the Si-Si σ-bond.[5][6] This pathway is favored due to the accessibility of the starting materials and the relatively mild conditions required.

Experimental Protocol: Friedel-Crafts-Type Cleavage

This protocol is designed based on established procedures for Friedel-Crafts acylation, adapted for the specific requirements of Si-Si bond cleavage.[5][6]

CAUTION: This procedure involves air- and moisture-sensitive reagents that are corrosive and react exothermically. All operations must be conducted in a fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Materials:

-

Hexamethyldisilane (Si₂Me₆)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a gas inlet

-

Addition funnel

-

Septa

-

Syringes and needles

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: Assemble a 250-mL, three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a nitrogen inlet), and a septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (e.g., 0.055 mol, 1.1 equiv.). Add 50 mL of anhydrous dichloromethane via cannula or syringe. Begin stirring to create a suspension.

-

Acylium Ion Formation: Cool the flask to 0 °C using an ice/water bath.[5] In a separate, dry flask, prepare a solution of acetyl chloride (e.g., 0.055 mol, 1.1 equiv.) in 20 mL of anhydrous dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The reaction is exothermic and should be controlled to prevent excessive boiling.[6]

-

Substrate Addition: After the addition is complete, prepare a solution of hexamethyldisilane (e.g., 0.050 mol, 1.0 equiv.) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. The progress can be monitored by GC analysis if desired.

-

Workup and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 30 mL of concentrated HCl.[6] This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with two 30-mL portions of dichloromethane.

-

Washing and Drying: Combine the organic layers and wash them sequentially with two portions of saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.[6]

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under atmospheric pressure or reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

This compound primarily reacts via nucleophilic substitution at the silicon atom bearing the chlorine atom. This reactivity is central to its application as a silylating agent.

Nucleophilic Substitution at Silicon (Sₙ2-type)

The reaction of this compound with a nucleophile (Nu⁻) proceeds through a mechanism analogous to the Sₙ2 reaction at a carbon center.[7]

-

Nucleophilic Attack: The nucleophile attacks the electrophilic silicon atom from the side opposite to the chlorine leaving group.

-

Transition State: A trigonal bipyramidal, hypervalent silicon intermediate or transition state is formed.[8] In this state, the incoming nucleophile and the departing chloride ion occupy the axial positions.

-

Leaving Group Departure: The silicon-chlorine bond breaks, and the chloride ion is expelled. The silicon center undergoes an inversion of configuration, similar to the Walden inversion observed in carbon chemistry.

This concerted, single-step process is characteristic of Sₙ2 reactions.[9] The rate of the reaction is dependent on the concentration of both the chlorosilane substrate and the nucleophile.

Caption: Sₙ2-type mechanism at the silicon center.

Applications in Synthesis

This compound is primarily used as a silylating agent to introduce the pentamethyldisilanyl group, which can function as a bulky protecting group or as a synthetic handle for further transformations.

-

Protection of Alcohols and Amines: Similar to other chlorosilanes, it reacts with alcohols (ROH) and amines (R₂NH) to form stable silyl ethers and silyl amines, respectively, protecting these functional groups during subsequent reaction steps.

-

Precursor to Polysilanes: The pentamethyldisilanyl moiety can be a building block for creating more complex oligosilanes and polymers with unique electronic and material properties.[10]

-

Organometallic Chemistry: It can be used to synthesize organometallic complexes containing the disilanyl ligand, which can influence the catalytic activity and stability of the metal center.

Physical and Spectroscopic Properties

Proper characterization is essential for confirming the identity and purity of the synthesized product. The following table summarizes key physical and expected spectroscopic data for this compound.

| Property | Value / Expected Data |

| Chemical Formula | C₅H₁₅ClSi₂ |

| Molecular Weight | 166.80 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~134-136 °C |

| ¹H NMR (CDCl₃) | Expect two sharp singlets: δ ≈ 0.1-0.2 ppm (9H, s, -Si(CH₃)₃) and δ ≈ 0.4-0.5 ppm (6H, s, -Si(CH₃)₂Cl). |

| ¹³C NMR (CDCl₃) | Expect two distinct signals for the methyl carbons, one for the -Si(CH₃)₃ group and another for the -Si(CH₃)₂Cl group.[3] |

| ²⁹Si NMR (CDCl₃) | Expect two signals, characteristic of the two different silicon environments: one for the SiMe₃ group and another, likely downfield, for the SiMe₂Cl group.[1][4] The ²⁹Si chemical shift is highly sensitive to substituents. |

| FT-IR (neat) | Strong, sharp band at ~1250-1260 cm⁻¹ (Si-CH₃ symmetric deformation). Strong bands in the 800-860 cm⁻¹ region (Si-C stretch and CH₃ rock). A band corresponding to the Si-Cl stretch is expected in the 450-650 cm⁻¹ region. |

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Moisture Sensitivity: It reacts readily with water and atmospheric moisture to produce corrosive hydrogen chloride (HCl) gas.[5] Always handle under an inert atmosphere and use dry solvents and glassware.

-

Corrosivity: The compound itself and its hydrolysis product (HCl) are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.

-

Flammability: Like many organosilanes, it is a flammable liquid. Keep away from ignition sources.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.

Conclusion

This compound is an accessible and synthetically useful reagent that can be reliably prepared on a laboratory scale via the electrophilic cleavage of hexamethyldisilane. Its reactivity is dominated by nucleophilic substitution at the silicon center, making it an effective agent for introducing the pentamethyldisilanyl group. By following rigorous, anhydrous experimental techniques, researchers can safely synthesize and utilize this compound to advance complex synthetic programs in drug development, materials science, and organometallic chemistry.

References

-

An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. (n.d.). OSTI.GOV. Retrieved January 4, 2026, from [Link]

-

The Calculation of 29Si NMR Chemical Shifts of Tetracoordinated Silicon Compounds in the Gas Phase and in Solution Supplementary Information. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis and Characterization of (Me3Si)2AsCH2RCH2As(SiMe3)2 (R = CH2, SiMe2) and Ph2GaCl(Ph)2Ga(Me3Si)As(CH2)3As(SiMe3)Ga(Ph)2ClGaPh2. (1990, July 28). Defense Technical Information Center. Retrieved January 4, 2026, from [Link]

-

Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. (n.d.). Gelest, Inc. Retrieved January 4, 2026, from [Link]

-

Alcl3 and acetyl chloride experimental reaction. (2018, May 15). Brainly.in. Retrieved January 4, 2026, from [Link]

-

ChemInform Abstract: Synthesis and Characterization of (Me3Si)2AsCH2RCH2As(SiMe3)2 (R = CH2, SiMe2) and cyclic-Ph2GaCl(Ph)2Ga(Me3Si)As(CH2)3-cyclic-As(SiMe3)Ga(Ph) 2ClGaPh2. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

1 H, 13 C and 29 Si NMR data for compounds 1-4 a δ 1 H, ppm δ 13 C, ppm. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Organometallic Syntheses. (n.d.). Retrieved January 4, 2026, from [Link]

-

59.6 MHz 29 Si{ 1 H} NMR spectrum (upper insert) of the... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Route of Synthesis Reagents and conditions: (a) Acetyl chloride, AlCl3,... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

7-methoxyphthalide. (n.d.). Organic Syntheses. Retrieved January 4, 2026, from [Link]

-

Silane, chlorotrimethyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

Computed pathways for the Si−Si bond cleavage and the H/Cl exchange... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Si NMR Some Practical Aspects. (n.d.). Pascal-Man. Retrieved January 4, 2026, from [Link]

-

The FT‐IR spectra of (a) (3‐chloropropyl)trimethoxysilane, (b)... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved January 4, 2026, from [Link]

-

Si–Cl σ-Bond Cleavage by an Fe(0) Complex with Two Steps of One-Electron Transfer toward Hydrosilane Formation from Tetrachlorosilane. (2025, March 17). ACS Publications. Retrieved January 4, 2026, from [Link]

-

Silane, chloro(1,1-dimethylethyl)dimethyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

-

Chloromethyltrimethylsilane. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]

-

Theoretical analysis of means of preventing Si–C bond cleavage during polycondensation of organosilanes to organosilicas. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Hypervalent Silicon: Bonding, Properties and Synthetic Utility. (2005, July 20). Macmillan Group Meeting. Retrieved January 4, 2026, from [Link]

Sources

- 1. pascal-man.com [pascal-man.com]

- 2. Si–Cl σ-Bond Cleavage by an Fe(0) Complex with Two Steps of One-Electron Transfer toward Hydrosilane Formation from Tetrachlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. websites.umich.edu [websites.umich.edu]

- 6. websites.umich.edu [websites.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. gelest.com [gelest.com]

Spectroscopic Analysis of Chloropentamethyldisilane: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of chloropentamethyldisilane (ClSi(CH₃)₂Si(CH₃)₃). As a key intermediate in organosilicon chemistry, a thorough understanding of its structural characterization is paramount for researchers, scientists, and professionals in drug development and materials science. This document presents a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section integrates theoretical principles with experimental data, offering insights into the causal relationships between molecular structure and spectral features. Detailed experimental protocols are provided to ensure methodological reproducibility and self-validation.

Introduction

This compound is a versatile organosilicon compound utilized as a precursor in the synthesis of various silicon-containing polymers and fine chemicals.[1] Its reactivity is primarily dictated by the labile silicon-chlorine bond, which readily undergoes nucleophilic substitution. Accurate and unambiguous characterization of this compound is crucial for quality control and for understanding its reaction pathways. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for elucidating the molecular structure and purity of this compound. This guide will delve into the interpretation of these spectra to provide a complete analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and silicon environments within the molecule.

¹H NMR Spectroscopy

Proton NMR provides a quantitative map of the hydrogen atoms in a molecule. In this compound, two distinct methyl environments are expected: the three methyl groups attached to the trimethylsilyl moiety (Si(CH₃)₃) and the two methyl groups attached to the chlorodimethylsilyl moiety (ClSi(CH₃)₂).

Data Presentation: ¹H NMR

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | ~0.15 | Singlet | 9H | -Si(CH ₃)₃ |

| 2 | ~0.40 | Singlet | 6H | -Si(CH ₃)₂Cl |

| Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. |

Interpretation and Causality:

The ¹H NMR spectrum of this compound displays two sharp singlets, consistent with the two types of methyl groups in the molecule.[2] The upfield signal at approximately 0.15 ppm is assigned to the nine protons of the trimethylsilyl group. The signal further downfield, around 0.40 ppm, corresponds to the six protons of the dimethylsilyl group. This downfield shift is attributed to the deshielding effect of the electronegative chlorine atom attached to the same silicon, which draws electron density away from the methyl protons.[3] The 9:6 integration ratio of these two peaks confirms the relative number of protons in each environment.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans for good signal-to-noise ratio.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons.

-

Acquisition Time (aq): At least 4 seconds for good resolution.

-

Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Similar to the proton spectrum, two distinct signals are expected for the two different methyl carbon environments.

Data Presentation: ¹³C NMR

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | ~ -1.5 | -Si(C H₃)₃ |

| 2 | ~ 4.5 | -Si(C H₃)₂Cl |

| Note: Chemical shifts are approximate and based on typical values for similar structures.[4][5] |

Interpretation and Causality:

The ¹³C{¹H} NMR spectrum is expected to show two singlets. The carbon atoms of the trimethylsilyl group are predicted to resonate at a higher field (lower ppm value) around -1.5 ppm. The carbons of the dimethylsilyl group, being closer to the electronegative chlorine atom, will be deshielded and thus appear at a lower field (higher ppm value) around 4.5 ppm.[6] The relative proximity of the substituent to the carbon atom directly influences its chemical shift.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range of -10 to 220 ppm.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Perform phase and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

²⁹Si NMR Spectroscopy

Silicon-29 NMR is a highly sensitive probe of the electronic environment around the silicon atoms. For this compound, two distinct silicon signals are anticipated.

Data Presentation: ²⁹Si NMR

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | ~ -15 | -Si (CH₃)₃ |

| 2 | ~ 30 | -Si (CH₃)₂Cl |

| Note: Chemical shifts are approximate and based on known trends for chlorosilanes and disilanes.[7][8] |

Interpretation and Causality:

The ²⁹Si NMR spectrum provides direct evidence for the two different silicon centers. The silicon atom of the trimethylsilyl group is expected to have a chemical shift in the upfield region, around -15 ppm. In contrast, the silicon atom bonded to the chlorine atom is significantly deshielded and will appear at a much lower field, around +30 ppm.[1] This large downfield shift is a characteristic feature of silicon atoms bonded to electronegative halogens.[9]

Experimental Protocol: ²⁹Si NMR

-

Sample Preparation: A more concentrated sample (~50-100 mg in 0.7 mL of CDCl₃) is often beneficial due to the low receptivity of the ²⁹Si nucleus.

-

Instrument: An NMR spectrometer equipped with a broadband probe capable of observing ²⁹Si nuclei.

-

Parameters:

-

Pulse Program: An inverse-gated decoupling experiment is recommended to suppress the negative Nuclear Overhauser Effect (NOE).

-

Number of Scans: A large number of scans (several thousand) is typically necessary.

-

Relaxation Delay (d1): A longer delay of 10-30 seconds is crucial for quantitative results due to the long relaxation times of ²⁹Si nuclei.

-

-

Processing: Standard Fourier transform, phasing, and baseline correction. The spectrum is referenced to external TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the stretching and bending of its various bonds.

Data Presentation: IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~2960, ~2900 | C-H stretch | Methyl groups |

| ~1410, ~1250 | Si-CH₃ deformation | Methyl-silicon bonds |

| ~830, ~780 | Si-C stretch & CH₃ rock | Si-(CH₃)₃ and Si-(CH₃)₂ |

| ~470 | Si-Cl stretch | Silicon-chlorine bond |

| ~420 | Si-Si stretch | Silicon-silicon bond |

| Note: Frequencies are approximate and based on typical ranges for organosilicon compounds.[10][11] |

Interpretation and Causality:

The IR spectrum provides a fingerprint of the functional groups present. The strong absorptions in the 2900-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the methyl groups. The sharp, intense peak around 1250 cm⁻¹ is a hallmark of the symmetric deformation of methyl groups attached to a silicon atom. The region between 700 and 900 cm⁻¹ contains a complex pattern of Si-C stretching and methyl rocking vibrations. A key diagnostic peak is the Si-Cl stretching vibration, which is expected to appear in the 450-600 cm⁻¹ region.[10] For this compound, this is anticipated around 470 cm⁻¹. The Si-Si stretching vibration is typically weak in the IR spectrum and is expected at a lower frequency, around 420 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Processing: A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which is invaluable for confirming its identity and structure.

Data Presentation: Mass Spectrometry (Electron Ionization)

| m/z | Proposed Fragment | Relative Intensity |

| 166/168 | [M]⁺˙, [C₅H₁₅ClSi₂]⁺˙ | Low (M+2 isotope peak) |

| 151 | [M - CH₃]⁺ | High |

| 93 | [Si(CH₃)₂Cl]⁺ | High |

| 73 | [Si(CH₃)₃]⁺ | Very High (Base Peak) |

| Note: m/z values and relative intensities are predicted based on common fragmentation pathways of organosilanes.[12][13] |

Interpretation and Causality:

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺˙. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a pair of peaks at m/z 166 and 168 with an approximate intensity ratio of 3:1.[14][15]

The fragmentation of this compound is dominated by cleavage of the Si-Si and Si-C bonds. The most common fragmentation is the loss of a methyl radical (-15 amu) to form a stable silyl cation at m/z 151. Cleavage of the Si-Si bond can lead to two prominent fragment ions: the trimethylsilyl cation, [Si(CH₃)₃]⁺ at m/z 73, and the chlorodimethylsilyl cation, [Si(CH₃)₂Cl]⁺ at m/z 93. The [Si(CH₃)₃]⁺ ion is typically very stable and often observed as the base peak in the spectrum.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.

-

Instrument: A mass spectrometer capable of electron ionization (EI).

-

Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: A scan range of m/z 40-300 is appropriate.

-

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak, its isotopic pattern, and the characteristic fragment ions.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The combination of ¹H, ¹³C, and ²⁹Si NMR, IR spectroscopy, and mass spectrometry provides a robust and comprehensive analytical framework for the characterization of this compound. Each technique offers unique and complementary information, allowing for the unambiguous confirmation of its molecular structure. The principles and experimental protocols detailed in this guide serve as a valuable resource for scientists and researchers working with this and related organosilicon compounds, ensuring the integrity and quality of their materials and research.

References

- [Reference for synthesis or application of this compound - to be added

-

PubChem. Chlorotrimethylsilane. [Link]

-

NIST. Silane, chlorotrimethyl-. [Link]

-

SpectraBase. This compound. [Link]

-

NIST. Silane, chlorotrimethyl-. [Link]

-

PubChem. Silane, (chloromethyl)trimethyl-. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

(29Si) Silicon NMR. [Link]

-

Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. [Link]

-

Chem-Impex. This compound. [Link]

-

NIST. Silane, chloro(1,1-dimethylethyl)dimethyl-. [Link]

-

ResearchGate. 1H NMR spectra of the products of blocking with chlorotrimethylsilane (top) and chloro(methyl)diphenylsilane (bottom). [Link]

-

ResearchGate. 1H and 29Si NMR spectra of catalyst 17 and excess HSiCl3. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

PubChemLite. 1-chloro-1,1,2,2,2-pentaphenyldisilane. [Link]

-

SpectraBase. (CH3)3SI-O-CH2C6H5. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. [Link]

-

ResearchGate. 59.6 MHz 29Si{1H} NMR spectrum (upper insert) of the... [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

MDPI. Selected Spectroscopic Techniques for Surface Analysis of Dental Materials: A Narrative Review. [Link]

-

ResearchGate. The FT-IR spectra of (a) (3-chloropropyl)trimethoxysilane, (b)... [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum... [Link]

-

YouTube. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link]

-

ScienceDirect. Infrared absorption spectra of linear (L2 - L5) and cyclic (D3 - D6) permethylsiloxanes. [Link]

-

SpectraBase. Chloro-trimethylsilane. [Link]

-

ResearchGate. Analysis of the Uptake of Chlorotrimethylsilane on Glass from Toluene Solution-Phase Depositions. [Link]

-

PubMed. Vibrational Spectrum of Chlorotrimethylsilane. [Link]

-

CHEMISTRY 1000. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]

-

SpectraBase. (Chloromethyl)dichloromethylsilane. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. researchgate.net [researchgate.net]

- 10. Silane, chlorotrimethyl- [webbook.nist.gov]

- 11. Vibrational spectrum of chlorotrimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Silane, chlorotrimethyl- [webbook.nist.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. m.youtube.com [m.youtube.com]

Physical and chemical properties of Chloropentamethyldisilane

An In-depth Technical Guide to Chloropentamethyldisilane for Advanced Research Applications

Introduction: Unveiling this compound

This compound, with the chemical formula (CH₃)₃SiSi(CH₃)₂Cl, is a halogenated organodisilane that serves as a valuable reagent in advanced organic and organometallic synthesis.[1] Its unique structure, featuring a reactive silicon-chlorine bond adjacent to a sterically demanding pentamethyldisilanyl moiety, positions it as a specialized tool for researchers. Unlike more common chlorosilanes such as chlorotrimethylsilane (TMSCl), this compound introduces a significantly bulkier and more lipophilic group, offering distinct advantages in applications ranging from materials science to the strategic modification of complex molecules in drug development.

This guide provides an in-depth exploration of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this reagent to leverage its unique reactivity, design novel synthetic pathways, and ensure its safe and effective implementation in the laboratory. We will delve into its spectroscopic signature, reactivity profile, a representative synthetic protocol, and its potential applications, particularly as a sophisticated protecting group and pharmacokinetic modulator in medicinal chemistry.

Figure 1: Molecular structure of this compound.

PART 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its successful application. This section details the key physicochemical properties and provides an expert analysis of the expected spectroscopic data for this compound.

Physical Properties

This compound is a colorless to almost colorless, volatile liquid that is highly sensitive to moisture.[1] Its physical properties are summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Source(s) |

| CAS Number | 1560-28-7 | |

| Molecular Formula | C₅H₁₅ClSi₂ | |

| Molecular Weight | 166.80 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 134-136 °C (lit.) | |

| Density | 0.862 g/mL at 25 °C (lit.) | |

| Melting Point | < 0 °C | [2] |

| Refractive Index (n20/D) | 1.4415 (lit.) | |

| Flash Point | 18 °C (64 °F) | [2] |

Expert Insights: The boiling point of 134-136 °C is significantly higher than that of chlorotrimethylsilane (57 °C), reflecting its increased molecular weight and van der Waals forces. This property makes it less volatile and easier to handle at room temperature but also necessitates vacuum distillation for high-purity separation from less volatile impurities. Its density is less than water, but its violent reactivity with water makes this an important safety consideration in the event of a spill.

Spectroscopic Characterization

While a comprehensive public database of all spectra for this specific molecule is limited, we can reliably predict its characteristic spectroscopic signature based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple and highly informative. Two distinct singlets should be observed in a 9:6 (or 3:2) integration ratio.

-

δ ≈ 0.1-0.2 ppm (s, 9H): This singlet corresponds to the nine equivalent protons of the trimethylsilyl ((CH₃)₃Si-) group.

-

δ ≈ 0.3-0.4 ppm (s, 6H): This slightly downfield singlet corresponds to the six equivalent protons of the chlorodimethylsilyl (-Si(CH₃)₂Cl) group. The adjacent electronegative chlorine atom deshields these protons relative to the trimethylsilyl group. A recorded spectrum in CDCl₃ is noted in the SpectraBase database, confirming its availability for reference.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similar to the proton spectrum, the ¹³C NMR spectrum will show two distinct signals for the two types of methyl groups.

-

δ ≈ 0-2 ppm: Attributed to the carbons of the (CH₃)₃Si- group.

-

δ ≈ 3-5 ppm: Attributed to the carbons of the -Si(CH₃)₂Cl group, shifted slightly downfield due to the influence of the chlorine atom.

²⁹Si NMR (Silicon-29 Nuclear Magnetic Resonance): ²⁹Si NMR is a powerful tool for characterizing organosilicon compounds. Two signals are expected.

-

Trimethylsilyl Silicon: A signal in the region of -10 to 0 ppm is expected for the silicon atom of the (CH₃)₃Si- group.

-

Chlorodimethylsilyl Silicon: A significantly downfield signal in the region of +30 to +40 ppm is predicted for the silicon atom bonded to chlorine. The presence of an electronegative substituent on silicon typically causes a substantial downfield shift in the ²⁹Si NMR spectrum.[3]

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will provide key structural information.

-

Molecular Ion (M⁺): The molecular ion peak should be observable. A crucial feature will be the isotopic pattern characteristic of a molecule containing one chlorine atom: an (M)⁺ peak and an (M+2)⁺ peak with an approximate intensity ratio of 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. For this compound, this would appear at m/z 166 and 168.[4]

-

Key Fragmentation: A prominent peak at M-15 (m/z 151/153) is expected, corresponding to the loss of a methyl radical (•CH₃), a very common fragmentation pathway for silyl compounds leading to a stable silylium cation. Another significant fragment would likely be at m/z 73 , corresponding to the [(CH₃)₃Si]⁺ cation.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic vibrations of the functional groups.

-

~2960-2850 cm⁻¹: C-H stretching vibrations of the methyl groups.

-

~1250 cm⁻¹: Symmetric deformation (umbrella mode) of the CH₃ groups attached to silicon, a very characteristic band for Si-CH₃.

-

~840 cm⁻¹: Si-C stretching and CH₃ rocking vibrations.

-

~450-600 cm⁻¹: A strong band corresponding to the Si-Cl stretching vibration.

-

~400-500 cm⁻¹: A weaker band for the Si-Si stretching vibration.

PART 2: Chemical Reactivity and Synthesis

The synthetic utility of this compound stems almost entirely from the reactivity of the silicon-chlorine bond. This bond is highly polarized and susceptible to nucleophilic attack, making the compound an excellent "pentamethyldisilanylating" agent.

Core Reactivity: The Si-Cl Bond

The primary reaction pathway involves the displacement of the chloride anion by a nucleophile. This reaction is facile with a wide range of nucleophiles, including water, alcohols, amines, and organometallic reagents.

Figure 2: General nucleophilic substitution at the Si-Cl bond.

Causality of Reactivity:

-

Polarity: The Si-Cl bond is highly polarized (Siᵟ⁺—Clᵟ⁻) due to the difference in electronegativity between silicon (1.90) and chlorine (3.16). This makes the silicon atom highly electrophilic and an attractive target for nucleophiles.

-

Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, stabilizing the negative charge effectively.

-

Silicon's d-orbitals: The vacant, low-lying 3d-orbitals on the silicon atom can stabilize a pentacoordinate transition state, facilitating the nucleophilic attack. This is a key difference from carbon chemistry and is why SN2-type reactions at silicon are exceptionally fast.[1]

A critical and often problematic reaction is with water. This compound reacts violently with moisture to produce hydrochloric acid and pentamethyldisilanol, which can then self-condense to form 1,1,2,2,3,3-hexamethyl-1,3-bis(trimethylsilyl)trisiloxane.[5] This extreme moisture sensitivity dictates that all reactions and handling must be performed under strictly anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere).

Representative Synthesis Protocol

While numerous methods exist for forming Si-Cl bonds, a common laboratory-scale approach for a compound like this compound would involve the selective chlorination of the corresponding hydrosilane or the cleavage of a disiloxane. A plausible and illustrative method is the reaction of hexamethyldisilane with anhydrous hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). This is analogous to patented industrial processes for cleaving Si-Si or Si-O bonds.[5]

Protocol: Synthesis via Cleavage of Hexamethyldisilane

Figure 3: Workflow for a representative synthesis of this compound.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet bubbler, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

-

Rationale: Strict exclusion of atmospheric moisture is paramount to prevent hydrolysis of the product and reagents.[6]

-

-

Reagent Charging: Under a positive flow of inert gas, charge the flask with anhydrous aluminum trichloride (AlCl₃, ~1-2 mol%) and 100 mL of anhydrous dichloromethane (DCM).

-

Rationale: AlCl₃ acts as a Lewis acid catalyst to activate the Si-Si bond towards cleavage by HCl. DCM is a suitable anhydrous, aprotic solvent.

-

-

Reaction: Cool the flask to 0 °C in an ice bath. Add hexamethyldisilane (1 equivalent) to the flask. Prepare a saturated solution of anhydrous hydrogen chloride in anhydrous diethyl ether and add it slowly via the dropping funnel over 1 hour.

-

Rationale: The reaction is exothermic; slow addition at 0 °C helps control the reaction rate and prevents side reactions. Anhydrous HCl is the chlorinating agent.

-

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by taking aliquots (quenched with a triethylamine/hexane mixture) and analyzing them by GC-MS until the starting material is consumed.

-

Rationale: GC-MS allows for clear differentiation of the starting material, product, and any potential side products based on their mass and retention time.

-

-

Workup and Purification: Once the reaction is complete, filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the solid AlCl₃ catalyst.

-

Rationale: The catalyst must be removed before distillation to prevent product degradation at elevated temperatures.

-

-

Isolation: Concentrate the filtrate using a rotary evaporator to remove the DCM solvent. Equip the flask for vacuum distillation.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature (e.g., ~50-55 °C at ~20 mmHg) to yield pure this compound.

-

Rationale: Vacuum distillation allows the product to be purified at a lower temperature, minimizing thermal decomposition.

-

PART 3: Applications in Research and Drug Development

While specific applications in marketed drugs are not documented, the value of this compound for drug development professionals lies in its role as a specialized silylating agent, offering unique steric and electronic properties for two primary purposes: as a protecting group and as a tool for modifying a molecule's physicochemical profile.

A Bulky Protecting Group for Alcohols

In multi-step organic synthesis, a cornerstone of drug development, protecting groups are used to temporarily mask a reactive functional group (like an alcohol) to prevent it from reacting while another part of the molecule is modified. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and reliable cleavage conditions.[1]

The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. The general order of stability is: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl) [1]

The pentamethyldisilanyl group introduced by this compound is sterically more demanding than TMS or TES but is electronically different from bulky alkyl-substituted silyl groups like TBS or TIPS. This unique profile can be exploited to achieve selective protection or deprotection.

Expertise in Action - Why Choose a Disilanyl Group? A medicinal chemist might choose this compound over a standard silyl chloride for several reasons:

-

Orthogonal Deprotection: The Si-Si bond is susceptible to cleavage under specific conditions (e.g., with certain fluoride reagents or under photolytic conditions) that might leave other silyl ethers like TBS or TIPS intact. This allows for "orthogonal" strategies where one silyl group can be removed without affecting another, a critical need in complex synthesis.

-

Modulating Reactivity: The presence of a bulky group adjacent to a reactive center can influence the stereochemical outcome of a subsequent reaction. By installing a pentamethyldisilanyl ether, a chemist can block one face of a molecule, directing an incoming reagent to the opposite, less-hindered face.[7]

-

Fine-Tuning Stability: The pentamethyldisilanyl group offers a stability profile that is intermediate or simply different from the standard set of silyl ethers, providing another tool for challenging synthetic problems where standard groups fail.

Modifying Pharmacokinetic Properties

The incorporation of silicon into drug candidates is an emerging strategy in medicinal chemistry to enhance pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[2] Replacing a carbon atom with a silicon atom (a "sila-substitution") or adding a silyl group can have profound effects:

-

Increased Lipophilicity: Silyl groups are significantly more lipophilic than their carbon analogues. The pentamethyldisilanyl group, with its five methyl groups, would substantially increase the lipophilicity of a parent molecule. This can enhance its ability to cross cell membranes or the blood-brain barrier.[8][9]

-

Blocking Metabolic Soft Spots: A common failure point for drug candidates is rapid metabolism by cytochrome P450 enzymes, often through oxidation of an aliphatic C-H bond. Replacing a vulnerable carbon group (like a tert-butyl group) with a sterically similar but electronically different silyl group (like a trimethylsilyl or, potentially, a pentamethyldisilanyl group) can block this metabolic pathway, increasing the drug's half-life in the body.[10]

-

Altering Hydrogen Bonding: A silanol (Si-OH), the hydrolyzed form of a silyl ether, is more acidic than its analogous alcohol (C-OH). This can alter hydrogen bonding interactions with a biological target, potentially increasing binding affinity and potency.[10]

While this compound would primarily be used to install a protecting group that is later removed, it could also be used to synthesize final drug analogues where the pentamethyldisilanyl ether itself is a permanent part of the molecule, intended to enhance cytotoxicity or modify its ADME profile.[9]

PART 4: Safety, Handling, and Storage

This compound is a hazardous chemical that demands rigorous adherence to safety protocols. Its primary hazards are flammability, corrosivity, and violent reactivity with water.[2][6]

Hazard Summary:

-

H226: Flammable liquid and vapour.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

EUH014: Reacts violently with water.

Upon contact with moisture (including humidity in the air or on skin), it rapidly hydrolyzes to release corrosive hydrogen chloride (HCl) gas.[6] Inhalation can cause severe respiratory irritation, and skin or eye contact will result in chemical burns.[1][6]

Figure 4: Safe handling and emergency response workflow.

Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Before handling, don appropriate PPE: nitrile gloves, a flame-retardant lab coat, chemical splash goggles, and a full-face shield.[6]

-

Engineering Controls: All transfers and reactions must be conducted inside a certified chemical fume hood to control flammable and corrosive vapors.

-

Inert Atmosphere Technique: Use standard Schlenk line or glovebox techniques to handle the reagent under a positive pressure of an inert gas like nitrogen or argon. Transfer liquids using dry, gas-tight syringes or cannulas.[6]

-

Storage: Store this compound in its original, tightly sealed container, preferably under an inert atmosphere. Place it in a cool, dry, well-ventilated area designated for flammable and corrosive materials, away from heat, sparks, and incompatible substances like alcohols, acids, and bases.[1]

-

Waste Disposal: Quench excess or waste reagent carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or isopropanol in a non-polar solvent like hexane. Dispose of all chemical waste in accordance with local, state, and federal regulations.

-

Spill Response: In case of a spill, evacuate the area and eliminate all ignition sources. Do NOT use water. Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Carefully sweep the material into a dry, sealed container for hazardous waste disposal.[6]

Conclusion

This compound is a specialized organosilicon reagent whose value is derived from the unique steric and electronic properties of the pentamethyldisilanyl group. Its well-defined reactivity, centered on the electrophilic Si-Cl bond, allows for the precise introduction of this bulky, lipophilic moiety onto a variety of nucleophilic substrates. For researchers in materials science, it offers a pathway to novel silyl-containing polymers and surfaces. For scientists in drug discovery and development, it represents a sophisticated tool for advanced protecting group strategies and the rational modification of lead compounds to improve their pharmacokinetic profiles. While its high reactivity, particularly with moisture, necessitates rigorous handling procedures, a comprehensive understanding of its properties empowers the modern scientist to harness its full potential for innovation.

References

-

ResearchGate. (2017). Conformational change induced by bulky vicinal protective groups such as TBS, TIPS and TBDPS. Retrieved from [Link]

-

Gelest. (n.d.). Silyl Groups. Retrieved from [Link]

- Hyde, J. F. (1952). Method of preparation of trimethylchlorosilane. U.S. Patent No. 2,615,034. Washington, DC: U.S. Patent and Trademark Office.

- RND Pharmaceuticals, Inc. (2008). PHARMACEUTICAL COMPOSITIONS OF SILICON-CONTAINING SUBSTITUTED ADENOSINE NUCLEOSIDE AMIDE ANALOGS. European Patent No. EP1919929A4.

-

Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 56(3), 388–405. [Link]

-

University of Ottawa. (n.d.). (29Si) Silicon NMR. Retrieved from [Link]

-

Walshe, N. D. A., Goodwin, G. B. T., Smith, G. C., & Woodward, F. E. (1987). ACETONE TRIMETHYSILYL ENOL ETHER. Organic Syntheses, 65, 1. [Link]

-

Showell, G. A., & Mills, J. S. (2003). The role of silicon in drug discovery. Drug Discovery Today, 8(12), 551-556. [Link]

-

SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Retrieved from [Link]

-

Nishiyama, H., et al. (2012). (Chloromethyl)dimethylphenylsilane. Organic Syntheses, 89, 353. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 554472, Isoborneol, pentamethyldisilanyl ether. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

YouTube. (2023, November 18). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis of 1,1′-Diarylethanes and Related Systems by Displacement of Trichloroacetimidates with Trimethylaluminum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2615034A - Method of preparation of trimethylchlorosilane - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical revi… [ouci.dntb.gov.ua]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride [beilstein-journals.org]

- 9. Experiments - Synthesis of triacetoxymethylsilane [chemiedidaktik.uni-wuppertal.de]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chloropentamethyldisilane: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Chloropentamethyldisilane

This compound, a unique organosilicon compound, holds significant potential for innovation in synthetic chemistry and materials science. This guide serves as a comprehensive technical resource, delving into its core characteristics, synthesis, and diverse applications, with a particular focus on its relevance to drug discovery and development. Its distinct molecular architecture, featuring a silicon-silicon bond and a reactive chlorine atom, makes it a versatile reagent for the introduction of the pentamethyldisilanyl moiety into organic molecules.

CAS Number: 1560-28-7[][2]

Molecular Formula: C5H15ClSi2[]

Molecular Structure and Properties

This compound, also known by its systematic name 1-chloro-1,1,2,2,2-pentamethyldisilane, possesses a unique structural framework.[2] The molecule consists of two silicon atoms linked by a single bond. One silicon atom is bonded to three methyl groups (a trimethylsilyl group), while the second silicon atom is bonded to two methyl groups and a chlorine atom. This arrangement results in a sterically hindered yet reactive center at the silicon-chlorine bond.

Key Structural Features:

-

Si-Si Bond: The presence of a silicon-silicon bond is a defining characteristic, contributing to the compound's electronic properties and reactivity.

-

Si-Cl Bond: The polar silicon-chlorine bond is the primary site of nucleophilic attack, making it a versatile functional group for a variety of chemical transformations.

-

Methyl Groups: The five methyl groups contribute to the compound's lipophilicity and influence its steric profile.

A summary of its key physical properties is provided in the table below:

| Property | Value | Reference |

| Molecular Weight | 166.80 g/mol | [2] |

| Boiling Point | 134-136 °C | |

| Density | 0.862 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4415 | |

| Flash Point | 39 °C (102.2 °F) | [] |

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is a critical aspect for its accessibility in research and industrial applications. While various methods can be conceptualized, a common approach involves the reaction of a silyl anion with a chlorosilane. A detailed, exemplary protocol is outlined below.

Experimental Protocol: Synthesis via Silyl Anion Intermediate

This protocol describes a laboratory-scale synthesis. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

Hexamethyldisilane

-

Methyllithium in diethyl ether

-

Dichlorodimethylsilane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Standard glassware for air-sensitive chemistry (Schlenk line, cannulas, etc.)

Step-by-Step Methodology:

-

Generation of the Silyl Anion:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve hexamethyldisilane in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of methyllithium in diethyl ether to the stirred solution. The reaction is exothermic. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. This step generates the pentamethyldisilanyllithium intermediate.

-

-

Reaction with Dichlorodimethylsilane:

-

Cool the solution of the silyl anion back to 0 °C.

-

Slowly add a solution of dichlorodimethylsilane in anhydrous THF to the reaction mixture via the dropping funnel. A white precipitate of lithium chloride will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Organolithium reagents and silyl anions are highly reactive towards oxygen and moisture. An inert atmosphere is crucial to prevent the degradation of these intermediates and ensure a high yield of the desired product.

-

Anhydrous Solvents: Water reacts with both the organolithium reagent and the chlorosilane starting materials, leading to undesired side products.

-

Low-Temperature Addition: The initial lithiation and the subsequent reaction with the chlorosilane are exothermic. Maintaining a low temperature helps to control the reaction rate, minimize side reactions, and ensure safety.

-

Fractional Distillation: This purification technique is effective for separating the desired product from unreacted starting materials and byproducts based on their different boiling points.

Below is a workflow diagram illustrating the synthesis process.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique reactivity of the Si-Cl bond in this compound makes it a valuable reagent in organic synthesis, with emerging applications in the pharmaceutical and drug development sectors.

1. Silylation and Protection of Functional Groups:

Similar to other chlorosilanes, this compound can be used to protect hydroxyl, amino, and thiol groups. The resulting pentamethyldisilanyl ethers, amines, and thioethers offer a distinct steric and electronic profile compared to smaller silyl protecting groups. This can be advantageous in multi-step syntheses where selective protection and deprotection are required. The increased steric bulk can enhance the stability of the protected group under certain reaction conditions.

2. Introduction of a Lipophilic Moiety:

The five methyl groups of the pentamethyldisilanyl group significantly increase the lipophilicity of a molecule. In drug development, modifying a lead compound with such a moiety can have a profound impact on its pharmacokinetic properties, such as membrane permeability, metabolic stability, and oral bioavailability. By strategically introducing a pentamethyldisilanyl group, medicinal chemists can fine-tune the drug-like properties of a candidate molecule.

3. Bioisosteric Replacement:

The silicon atom in the pentamethyldisilanyl group can act as a bioisostere for a quaternary carbon atom. This substitution can lead to subtle changes in bond angles, bond lengths, and electronic distribution, which can in turn affect the binding affinity of a drug molecule to its target protein. Exploring such silicon-for-carbon substitutions is a growing area of interest in medicinal chemistry for lead optimization.

4. Precursor to Other Silylating Agents:

This compound can serve as a precursor for the synthesis of other pentamethyldisilanyl-containing reagents with different leaving groups, such as triflates or amides. These reagents may offer different reactivity profiles and may be more suitable for specific synthetic transformations.

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups attached to the two different silicon atoms. The trimethylsilyl group will exhibit a singlet integrating to nine protons, while the dimethylsilyl group will show a singlet integrating to six protons.

-

¹³C NMR: The carbon NMR spectrum will display corresponding signals for the methyl carbons.

-

²⁹Si NMR: The silicon NMR spectrum will show two distinct resonances, confirming the presence of two different silicon environments.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for Si-C and C-H stretching and bending vibrations. The Si-Cl stretch will also be observable.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group or a chlorine atom, which can be used to confirm the molecular weight and structure.

Safety and Handling

This compound is a flammable liquid and is corrosive.[2] It reacts with water, and appropriate safety precautions must be taken during its handling and storage.

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as water, alcohols, and strong oxidizing agents. The container should be tightly sealed under an inert atmosphere.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile organosilicon compound with significant potential in synthetic chemistry and drug development. Its unique molecular structure, characterized by a Si-Si bond and a reactive Si-Cl bond, allows for the introduction of the sterically demanding and lipophilic pentamethyldisilanyl group. As our understanding of the role of silicon in medicinal chemistry continues to grow, reagents like this compound will undoubtedly play an increasingly important role in the design and synthesis of novel therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, and applications, aiming to empower researchers and scientists to explore its full potential in their respective fields.

References

-

CAS 1560-28-7 Disilane,1-chloro-1,1,2,2,2-pentamethyl-. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Discovery and Historical Synthesis of Chloropentamethyldisilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropentamethyldisilane [(CH₃)₃SiSi(CH₃)₂Cl], a vital reagent in modern organosilicon chemistry, possesses a rich history rooted in the pioneering era of this scientific discipline. This comprehensive technical guide provides a detailed exploration of its discovery and the evolution of its synthesis. We will delve into the foundational work on organosilicon compounds, tracing the path that led to the isolation and characterization of this unsymmetrical chlorodisilane. Key synthetic methodologies, from early explorations involving electrophilic cleavage of hexamethyldisilane to more refined procedures, will be meticulously examined. This guide will serve as an authoritative resource, offering not only historical context but also a deep understanding of the chemical principles underpinning the synthesis of this important compound.

Introduction: The Dawn of Organosilicon Chemistry

The journey to this compound begins with the birth of organosilicon chemistry in the mid-19th century. In 1863, Charles Friedel and James Crafts achieved a landmark synthesis of the first organosilicon compound, tetraethylsilane, by reacting tetrachlorosilane with diethylzinc.[1] This seminal work opened the door to a new field of chemistry focused on compounds containing carbon-silicon bonds.

Throughout the late 19th and early 20th centuries, chemists like Frederic Kipping laid the groundwork for our understanding of organosilicon compounds, coining the term "silicone" and pioneering the use of Grignard reagents for the synthesis of alkyl and aryl silanes.[1] A significant breakthrough in the industrial production of organosilicon precursors was the "Direct Process," developed independently by Eugene G. Rochow and Richard Müller in the early 1940s. This process involves the reaction of methyl chloride with a silicon-copper alloy to produce a mixture of methylchlorosilanes, with dimethyldichlorosilane being the primary product.[1]

The study of compounds containing silicon-silicon bonds, or disilanes, also has its roots in the early 20th century. In 1902, Henri Moissan and Samuel Smiles first identified disilane (Si₂H₆) as a product of the reaction of dilute acids with metal silicides, which they named "silicoethane".[2] These early discoveries set the stage for the eventual synthesis and characterization of more complex and functionalized disilanes, including the subject of this guide, this compound.

The Discovery of this compound: A Tale of Electrophilic Cleavage

While a definitive, singular "discovery" paper for this compound is not readily apparent in the early literature, its synthesis emerged from the broader investigation of the reactivity of the silicon-silicon bond in hexamethyldisilane [(CH₃)₃SiSi(CH₃)₃]. The Si-Si bond, while relatively stable, is susceptible to cleavage by strong electrophiles. This reactivity provided the initial pathway to unsymmetrical disilanes like this compound.

Pioneering work in the mid-20th century by prominent organosilicon chemists such as Henry Gilman and Makoto Kumada extensively explored the reactions of organometallic reagents with silicon halides and the cleavage of polysilanes. Although their most cited works may not specifically detail the synthesis of this compound, their foundational research into the manipulation of silicon-silicon and silicon-halogen bonds was instrumental.

The first successful syntheses of this compound likely arose from systematic studies of the halogenation of hexamethyldisilane. The core concept involves the selective cleavage of one of the silicon-silicon bonds by a chlorinating agent.

Historical Synthetic Methodologies

The synthesis of this compound has evolved from early, often low-yielding methods to more refined and efficient protocols. The primary historical approach revolves around the controlled chlorination of hexamethyldisilane.

Electrophilic Cleavage of Hexamethyldisilane

The most historically significant route to this compound is the electrophilic cleavage of the Si-Si bond in hexamethyldisilane. This method relies on the ability of a suitable chlorinating agent to attack the electron-rich Si-Si sigma bond.

Reaction Mechanism:

The reaction proceeds through an electrophilic attack on the Si-Si bond. The electrophile, derived from the chlorinating agent, polarizes the Si-Si bond, leading to its cleavage and the formation of a trimethylsilyl cation equivalent and a pentamethyldisilanyl anion equivalent, which is then chlorinated.

Diagram of the Electrophilic Cleavage Workflow:

Sources

The Unsung Workhorse: A Technical Guide to the Role of Chloropentamethyldisilane in Organosilicon Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Monosilane

In the vast and intricate landscape of organosilicon chemistry, the spotlight often falls on the more common chlorotrimethylsilane and its derivatives. However, to the discerning synthetic chemist, the true potential for molecular innovation lies in the nuanced reactivity of more complex reagents. Chloropentamethyldisilane, with its integral Si-Si bond, represents a significant leap in synthetic capability, offering a gateway to a diverse array of polysilanes, functionalized disilanes, and sterically demanding silyl ethers. This guide serves as a comprehensive technical exploration of this versatile compound, moving beyond a mere recitation of facts to provide a deep, field-tested understanding of its synthesis, reactivity, and applications. We aim to equip researchers with the knowledge to not only utilize this compound but to innovate with it.

The Genesis of a Key Reagent: Synthesis and Purification of this compound

The most prevalent and practical laboratory synthesis of this compound involves the electrophilic cleavage of a Si-Si bond in the readily available and cost-effective hexamethyldisilane. This method, while conceptually straightforward, requires careful control of reaction conditions to ensure high yield and purity.

Experimental Protocol: Synthesis of this compound from Hexamethyldisilane

Objective: To synthesize this compound via the acid-catalyzed cleavage and chlorination of hexamethyldisilane.

Materials:

-

Hexamethyldisilane (Me₃SiSiMe₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ammonium Chloride (NH₄Cl) or Hydrogen Chloride (HCl) gas

-

Anhydrous Diethyl Ether or Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus (fractional distillation setup is recommended for high purity)

Procedure:

-

Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, dropping funnel, and reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the product. The system should be under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Charge: Charge the flask with hexamethyldisilane.

-

Acid Addition: Slowly add concentrated sulfuric acid dropwise from the dropping funnel to the stirred hexamethyldisilane at room temperature. An ice bath can be used to moderate the exothermic reaction. The formation of trimethylsilanol and its subsequent reaction with sulfuric acid generates trimethylsilyl sulfate.

-

Chlorination: After the complete addition of sulfuric acid, introduce the chloride source. If using ammonium chloride, add it portion-wise to the reaction mixture. Alternatively, anhydrous hydrogen chloride gas can be bubbled through the solution.

-